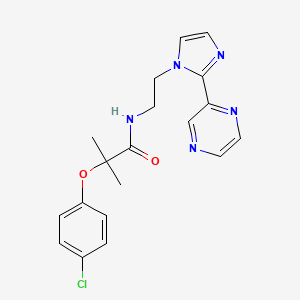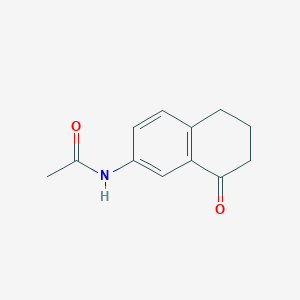![molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0](/img/structure/B2704348.png)
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is an intricate organic molecule with promising potential in various scientific fields. The structure incorporates both thienopyrimidine and dihydropyridine moieties, which are known for their unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" typically involves multi-step reactions. A common synthetic route begins with the preparation of thienopyrimidine intermediates, which are then coupled with dihydropyridine derivatives through amide bond formation. The key steps include:
Formation of Thienopyrimidine Intermediate: Condensation reactions between thiophene derivatives and pyrimidine structures, often under acidic or basic conditions.
Coupling with Dihydropyridine: The thienopyrimidine intermediate is reacted with a suitable dihydropyridine carboxylic acid or ester in the presence of coupling agents such as EDCI or DCC to form the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves the use of robust reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to pyridine derivatives.
Reduction: The compound can be reduced to modify its functional groups, impacting its pharmacological properties.
Substitution: The thienopyrimidine and dihydropyridine moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are frequently used.
Substitution: Electrophilic and nucleophilic reagents are used under varying conditions (e.g., acidic, basic).
Major Products
The major products of these reactions depend on the specific pathways and reagents used, ranging from modified thienopyrimidines to altered dihydropyridine structures with varying biological activities.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for designing new molecules with potential therapeutic properties.
Biology
It is studied for its biological activities, such as enzyme inhibition and receptor binding, relevant in disease treatment.
Medicine
Industry
Its unique structure makes it useful in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets. These include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their functions.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Compared to other thienopyrimidine and dihydropyridine derivatives, "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is unique due to its combined structural features, providing a distinct profile in terms of chemical reactivity and biological activity.
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Dihydropyridine Derivatives: Variations with different functional groups on the dihydropyridine ring.
Propiedades
IUPAC Name |
6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRHSAMUJDWXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)
![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)


